Magnolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble (in ethanol)

Synonyms

Canonical SMILES

Magnolol is a bioactive compound found in the bark and flowers of Magnolia officinalis, a plant traditionally used in Chinese medicine []. Scientific research is exploring the potential applications of Magnolol for various health conditions. Here's a breakdown of its potential based on current research:

Anti-inflammatory and Neuroprotective Properties

Magnolol exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators []. Studies suggest it may be beneficial for conditions like neuroinflammation, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Potential Benefits for Cardiovascular Health

Research indicates Magnolol's ability to improve blood vessel relaxation and potentially lower blood pressure []. It may also offer protection against heart damage caused by ischemia (reduced blood flow) [].

Anxiolytic and Antidepressant Effects

Studies suggest Magnolol may possess anxiolytic (anxiety-reducing) and antidepressant properties []. This is believed to be due to its interaction with neurotransmitters like serotonin and gamma-aminobutyric acid (GABA) in the brain [].

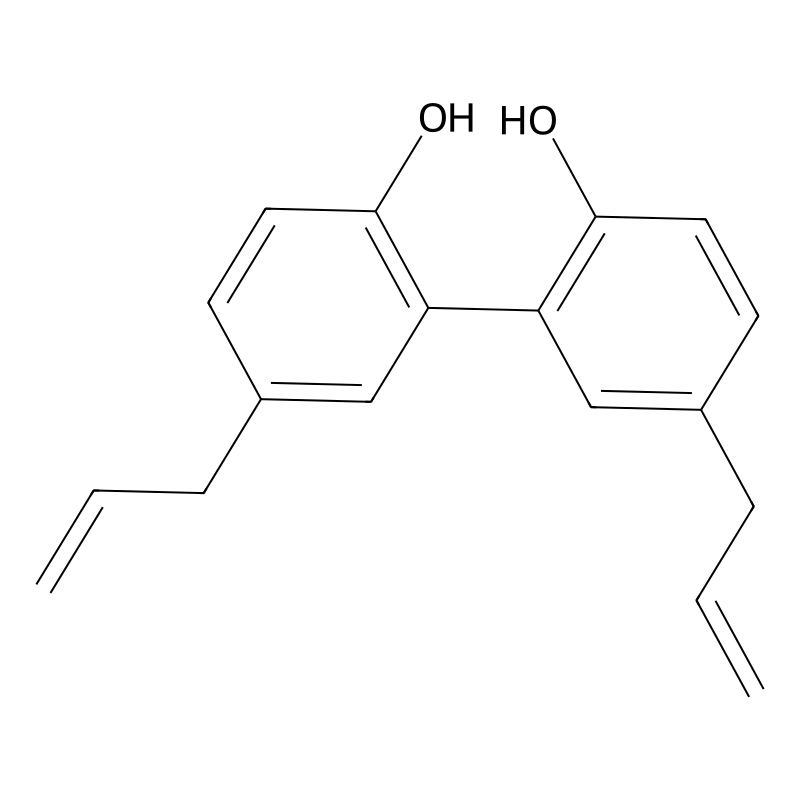

Magnolol is an organic compound classified as a lignan, primarily found in the bark of Magnolia officinalis and Magnolia grandiflora. It is recognized for its bioactive properties and has been utilized in traditional Chinese and Japanese medicine. Magnolol possesses a unique structure characterized by two free phenolic hydroxyl groups and an allyl side chain, which contribute to its various biological activities, including antioxidant and anti-inflammatory effects .

- Addition Reactions: The allyl group in magnolol can participate in addition reactions, allowing for the synthesis of various derivatives. For instance, modifications at the hydroxyl group can lead to compounds with improved efficacy and reduced toxicity .

- Methylation: Methylation of the hydroxyl groups has been shown to reduce cytotoxicity while maintaining biological activity .

- Nitration and Acetylation: These methods are employed to synthesize derivatives that exhibit enhanced antioxidant properties .

Magnolol exhibits a wide range of biological activities:

- Antioxidant Activity: Magnolol's structure allows it to scavenge free radicals, contributing to its potential anti-aging effects .

- Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines and pathways, such as the nuclear factor kappa B signaling pathway, thereby reducing inflammation in various cell models .

- Anticancer Properties: Magnolol has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 and MCF-7, by inducing apoptosis and modulating cell cycle progression .

- Neuroprotective Effects: Studies indicate that magnolol can protect neuronal cells from oxidative stress and inflammation, suggesting its potential in treating neurodegenerative diseases .

Several methods have been developed for synthesizing magnolol and its derivatives:

- Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a halide to form ether derivatives of magnolol .

- Nitration and Acetylation: These methods introduce functional groups that enhance biological activity. For example, nitration can improve antioxidant properties while acetylation modifies solubility characteristics .

- Direct Extraction: Magnolol can also be extracted from natural sources like magnolia bark using various solvents, although this method may yield lower purity compared to synthetic routes .

Magnolol finds applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory, antioxidant, and anticancer properties, magnolol is being explored as a potential therapeutic agent for various diseases .

- Cosmetics: Its antioxidant properties make it a candidate for anti-aging formulations in skincare products .

- Food Industry: Magnolol is studied for its potential as a natural preservative due to its antimicrobial activity .

Research has shown that magnolol interacts with several biological targets:

- GABA A Receptors: Magnolol acts as a positive modulator of GABA A receptors, which may contribute to its neuroprotective effects .

- Cannabinoid Receptors: It exhibits partial agonist activity at cannabinoid receptor type 2 (CB2), indicating potential therapeutic applications in pain management and inflammation .

- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Magnolol enhances PPARγ activity, which plays a crucial role in glucose metabolism and fat storage .

Magnolol shares structural similarities with other lignans and phenolic compounds. Notable similar compounds include:

| Compound | Source | Biological Activity |

|---|---|---|

| Honokiol | Magnolia species | Antioxidant, anti-inflammatory |

| Lignans | Various plants | Antioxidant properties |

| Resveratrol | Grapes | Antioxidant, cardioprotective |

Uniqueness of Magnolol

Magnolol's uniqueness lies in its specific structural features—namely the presence of both phenolic hydroxyl groups and an allyl side chain—which confer distinct biological activities not fully replicated by related compounds. For example, while honokiol shares some properties with magnolol, it lacks the same degree of interaction with GABA A receptors and cannabinoid receptors, making magnolol particularly interesting for neuropharmacological studies .

Molecular Architecture of Magnolol and Isomeric Relationships

The molecular architecture of magnolol is characterized by its systematic International Union of Pure and Applied Chemistry name: 5,5'-diallyl-2,2'-biphenyldiol [1] [2] [4]. The compound possesses a molecular formula of C18H18O2 with a molecular weight of 266.33 grams per mole [1] [2] [3] [4]. The Chemical Abstracts Service registry number for magnolol is 528-43-8 [1] [2] [4].

The structural framework of magnolol consists of two phenylpropanoid monomers connected through a biphenyl linkage, classifying it within the neolignan family of natural products [5]. The molecule features two hydroxyl groups positioned at the 2 and 2' positions of the biphenyl system, along with allyl substituents at the 5 and 5' positions [1] [2] [4]. This specific arrangement creates a plane of symmetry within the magnolol molecule, distinguishing it from its constitutional isomer honokiol, which lacks this symmetrical property [5].

The isomeric relationship between magnolol and honokiol represents a critical aspect of structural characterization. Both compounds share the identical molecular formula C18H18O2 and molecular weight, yet differ in the positional arrangement of their hydroxyl and allyl substituents [6] [5]. While magnolol possesses its hydroxyl groups at the 2,2'-positions and allyl groups at the 5,5'-positions, honokiol displays hydroxyl groups at the 4,4'-positions and allyl groups at the 3,3'-positions [6] [5]. This constitutional isomerism results in distinct physicochemical properties and biological activities for each compound [6] [5].

The exact mass of magnolol, as determined by high-resolution mass spectrometry, is 266.130680 atomic mass units [2] [7]. The compound exhibits a predicted density of 1.107 ± 0.06 grams per cubic centimeter [4] [8] and demonstrates a melting point range of 101-102 degrees Celsius [3] [4] [8]. The boiling point under standard atmospheric pressure is reported as 401.0 ± 40.0 degrees Celsius at 760 millimeters of mercury [7] [8].

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural elucidation of magnolol. One-dimensional proton nuclear magnetic resonance (1H nuclear magnetic resonance) and carbon-13 nuclear magnetic resonance (13C nuclear magnetic resonance) spectroscopy, combined with two-dimensional heteronuclear single quantum coherence analysis, provide comprehensive structural information [5] [9].

The 1H nuclear magnetic resonance spectrum of magnolol in deuterated chloroform reveals characteristic signals corresponding to its symmetric biphenyl structure [5] [9]. The aromatic protons appear in the expected downfield region, while the allyl substituents display characteristic olefinic proton signals with appropriate coupling patterns. The hydroxyl protons, when observable, appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments [5] [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of magnolol [5] [9]. The spectrum displays signals for all eighteen carbon atoms, with distinct chemical shifts corresponding to aromatic carbons, aliphatic carbons of the allyl groups, and the quaternary carbons bearing hydroxyl substituents. The symmetrical nature of magnolol results in a simplified 13C nuclear magnetic resonance spectrum compared to its non-symmetric isomer honokiol [5].

Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear single quantum coherence, facilitate the unambiguous assignment of carbon-hydrogen correlations within the magnolol structure [5] [9]. These correlations confirm the connectivity patterns and support the proposed structural assignment. Additional two-dimensional experiments, including nuclear Overhauser effect spectroscopy and correlation spectroscopy, provide information about spatial relationships and scalar coupling networks within the molecule [5].

Mass Spectrometric Characterization

Mass spectrometry represents another essential tool for magnolol characterization. Electron ionization mass spectrometry generates characteristic fragmentation patterns that provide structural information [10] [11]. The molecular ion peak appears at mass-to-charge ratio 266, corresponding to the molecular weight of magnolol [10] [11].

Electrospray ionization mass spectrometry, often coupled with liquid chromatography, enables sensitive detection and quantification of magnolol [10] [11] [12]. Under positive ionization conditions, magnolol forms protonated molecular ions at mass-to-charge ratio 267. Tandem mass spectrometry experiments utilizing collision-induced dissociation reveal characteristic fragmentation pathways [10] [11].

For analytical applications, selected reaction monitoring methods have been developed using specific precursor ion to product ion transitions. A commonly employed transition for magnolol quantification is mass-to-charge ratio 265 to 247, which provides excellent selectivity and sensitivity for analytical measurements [10]. This fragmentation corresponds to the loss of water (18 atomic mass units) from the deprotonated molecular ion, a characteristic fragmentation pattern for phenolic compounds.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula assignment. The observed exact mass of 266.130676 atomic mass units matches the theoretical exact mass calculated for C18H18O2, providing unambiguous confirmation of the molecular formula [7].

Solubility Profiles and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of magnolol demonstrates significant pH dependence, reflecting the ionizable nature of its phenolic hydroxyl groups [6]. Under neutral aqueous conditions, magnolol exhibits limited water solubility, classified as essentially insoluble in pure water [13] [8]. This poor aqueous solubility can be attributed to the predominantly hydrophobic nature of the biphenyl scaffold and allyl substituents.

The pH-dependent solubility profile of magnolol reveals distinct behavior across different pH ranges [6]. At acidic pH values (pH 1.2 to 4.5), magnolol demonstrates relatively low solubility due to the protonated state of the phenolic hydroxyl groups [6]. As pH increases toward neutral conditions (pH 6.8 to 7.4), solubility remains limited but shows slight increases [6].

At alkaline pH values (pH 8.0 to 10.0), magnolol solubility increases significantly due to deprotonation of the phenolic hydroxyl groups, forming phenolate anions that enhance water solubility [6]. This pH-dependent solubility behavior is consistent with the predicted acid dissociation constant (pKa) value of 9.49 ± 0.43 for magnolol [4] [8]. The compound shows higher solubility at alkaline pH values compared to its isomer honokiol, while demonstrating lower solubility at acidic pH values [6].

Organic Solvent Solubility

Magnolol demonstrates good solubility in various organic solvents commonly used in pharmaceutical and analytical applications [3] [13]. In ethanol, magnolol achieves a solubility of approximately 53 milligrams per milliliter (199.0 millimolar) at 25 degrees Celsius [13]. Similar solubility is observed in dimethyl sulfoxide, where magnolol dissolves at concentrations up to 53 milligrams per milliliter [13].

For analytical applications, magnolol shows excellent solubility in dimethylformamide at concentrations reaching 20 milligrams per milliliter [14]. In methanol, solubility reaches 1 milligram per milliliter, making this solvent suitable for extraction and analytical procedures [3]. These solubility characteristics facilitate various analytical and preparative applications of magnolol.

Partition Coefficient Determinations

The octanol-water partition coefficient represents a critical physicochemical parameter for magnolol, providing insights into its lipophilic character and potential biological distribution properties [6]. Multiple studies have reported partition coefficient values for magnolol using the standard octanol-water system.

| pH Condition | Log D octanol/water | Reference |

|---|---|---|

| pH 1.2 | 4.50 ± 0.10 | [6] |

| pH 4.5 | 4.55 ± 0.11 | [6] |

| pH 6.8 | 4.48 ± 0.06 | [6] |

| pH 7.4 | 4.30 ± 0.08 | [6] |

| Pure Water | 4.07 ± 0.09 | [6] |

The logarithmic partition coefficient (Log P) for magnolol has been reported as approximately 4.5, indicating strong lipophilic character [6] [4] [8]. This high partition coefficient value suggests preferential partitioning into lipophilic phases, consistent with the predominantly hydrophobic molecular structure. The slight variation in distribution coefficient (Log D) values across different pH conditions reflects the ionization state of the phenolic hydroxyl groups [6].

Comparative analysis with the isomeric compound honokiol reveals similar partition coefficient values, with both compounds demonstrating Log P values in the range of 4.3 to 4.5 [6]. This similarity reflects the identical molecular composition and predominantly hydrophobic character shared by both isomers, despite their structural differences.

The high lipophilicity of magnolol, as indicated by the partition coefficient values, has significant implications for its biological behavior, including membrane permeability, tissue distribution, and cellular uptake characteristics. These partition coefficient data support the classification of magnolol as a highly lipophilic natural product with limited aqueous solubility under physiological conditions.

Thermal and Chemical Stability Properties

Magnolol demonstrates relatively good thermal stability under standard storage and handling conditions [6] [8]. The compound remains stable when stored at 2-8 degrees Celsius in sealed containers protected from light and moisture [3] [8]. Under accelerated stability testing conditions at 60 degrees Celsius for 24 hours across various pH values, magnolol shows superior stability compared to its isomer honokiol [6].

The chemical stability of magnolol varies significantly with pH and temperature conditions [6]. At acidic to neutral pH values (pH 1.2 to 7.4), magnolol maintains good stability at room temperature and 37 degrees Celsius over extended periods [6]. However, at alkaline pH values, particularly above pH 8.0, the compound shows increased susceptibility to degradation, especially at elevated temperatures [6].

Oxidative stability represents another important aspect of magnolol's chemical behavior [6]. Under oxidizing conditions, such as exposure to 3% hydrogen peroxide, magnolol undergoes degradation at rates comparable to honokiol [6]. This oxidative susceptibility increases with temperature and suggests the need for appropriate storage conditions to maintain compound integrity.

The thermal decomposition temperature for magnolol-based materials has been reported to occur at onset temperatures ranging from 290 to 360 degrees Celsius, depending on the specific chemical environment and measurement conditions [15]. These thermal stability characteristics support the use of magnolol in various material science applications requiring moderate thermal stability.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (62.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (37.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (62.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (62.86%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

Magnolol inhibited phorbol 12-myristate 13-acetate (PMA)-activated rat neutrophil aggregation in a concentration-dependent manner with an IC50 (concentration resulting in 50% inhibition) of 24.2 +/- 1.7 uM. Magnolol suppressed the enzyme activity of neutrophil cytosolic and rat brain protein kinase C (PKC) over the same range of concentrations at which it inhibited the aggregation. Magnolol did not affect PMA-induced cytosolic PKC-alpha and -delta membrane translocation or trypsin-treated rat-brain PKC activity, but attenuated [3H]phorbol 12,13-dibutyrate binding to neutrophil cytosolic PKC. These results suggest that the inhibition of PMA-induced rat neutrophil aggregation by magnolol is probably attributable, at least in part, to the direct suppression of PKC activity through blockade of the regulatory region of PKC.

Magnolol, a substance purified from the bark of Magnolia officialis, inhibits cell proliferation and induces apoptosis in a variety of cancer cells. The aim of this study was to study the effects of magnolol on CGTH W-2 thyroid carcinoma cells. After 24 hr treatment with 80 u M magnolol in serum-containing medium, about 50% of the cells exhibited apoptotic features and 20% necrotic features. Cytochrome-c staining was diffused in the cytoplasm of the apoptotic cells, but restricted to the mitochondria in control cells. Western blot analyses showed an increase in levels of activated caspases (caspase-3 and -7) and of cleaved poly (ADP-ribose) polymerase (PARP) by magnolol. Concomitantly, immunostaining for apoptosis inducing factor (AIF) showed a time-dependent translocation from the mitochondria to the nucleus. Inhibition of either PARP or caspase activity blocked magnolol-induced apoptosis, supporting the involvement of the caspases and PARP. In addition, magnolol activated phosphatase and tensin homolog deleted on chromosome 10 (PTEN) and inactivated Akt by decreasing levels of phosphorylated PTEN and phosphorylated Akt. These data suggest that magnolol promoted apoptosis probably by alleviating the inhibitory effect of Akt on caspase 9. Furthermore, inhibition of PARP activity, but not of caspase activity, completely prevented magnolol-induced necrosis, suggesting the notion that it might be caused by depletion of intracellular ATP levels due to PARP activation. These results show that magnolol initiates apoptosis via the cytochrome-c/caspase 3/PARP/AIF and PTEN/Akt/caspase 9/PARP pathways and necrosis via PARP activation.

The mis-regulation of nuclear factor-kappa B (NF-kappaB) signal pathway is involved in a variety of inflammatory diseases that leds to the production of inflammatory mediators. /These/ studies using human U937 promonocytes cells suggested that magnolol ... differentially down-regulated the pharmacologically induced expression of NF-kappaB-regulated inflammatory gene products MMP-9, IL-8, MCP-1, MIP-1alpha, TNF-alpha. Pre-treatment of magnolol blocked TNF-alpha-induced NF-kappaB activation in different cell types as evidenced by EMSA. Magnolol did not directly affect the binding of p65/p50 heterodimer to DNA. Immunoblot analysis demonstrated that magnolol inhibited the TNF-alpha-stimulated phosphorylation and degradation of the cytosolic NF-kappaB inhibitor IkappaBalpha and the effects were dose-dependent. Mechanistically, a non-radioactive IkappaB kinases (IKK) assay using immunoprecipitated IKKs protein demonstrated that magnolol inhibited both intrinsic and TNF-alpha-stimulated IKK activity, thus suggesting a critical role of magnolol in abrogating the phosphorylation and degradation of IkappaBalpha. The involvement of IKK was further verified in a HeLa cell NF-kappaB-dependent luciferase reporter system. In this system magnolol suppressed luciferase expression stimulated by TNF-alpha and by the transient transfection and expression of NIK (NF-kappaB-inducing kinase), wild type IKKbeta, constitutively active IKKalpha and IKKbeta, or the p65 subunit. Magnolol was also found to inhibit the nuclear translocation and phosphorylation of p65 subunit of NF-kappaB. In line with the observation that NF-kappaB activation may up-regulate anti-apoptotic genes, it was shown in U937 cells that magnolol enhanced TNF-alpha-induced apoptotic cell death. /The/ results suggest that magnolol or its derivatives may have potential anti-inflammatory actions through IKK inactivation.

For more Mechanism of Action (Complete) data for MAGNOLOL (10 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Interactions

Magnolol has been reported to strongly inhibit the mutagenicity induced by indirect mutagens in the Ames test as well as the clastogenicity induced by benzo(a)pyrene (B(a)P) in the mice micronucleus test. Here, ... the inhibitory effect of magnolol on the DNA damage induced by 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) /was evaluated/ in various organs using the mice alkaline single cell gel electrophoresis (SCG) assay. Animals were treated with a single oral administration of magnolol (0.01, 0.1, 1, 10, and 100 mg/kg), followed by a single intraperitoneal injection of Trp-P-2 (10 mg/kg). The liver, lung, and kidney were removed at 3 hr after treatment and used in SCG assay. The results indicated that magnolol inhibited Trp-P-2-induced DNA damage in various organs. To elucidate the mechanism of this inhibitory effect against Trp-P-2, we investigated the inhibitory effect of magnolol on in vivo CYP1A2 activity using the zoxazolamine paralysis test. Magnolol significantly prolonged zoxazolamine paralysis time and showed an inhibitory effect on in vivo CYP1A2 activity. These results indicate that magnolol has an inhibitory effect on the DNA damage induced by Trp-P-2 in various organs in vivo. This inhibitory mechanism is considered due to in vivo CYP1A2 inhibition.

... The in vivo anti-clastogenic effect of magnolol against clastogenicity induced by B(a)P was evaluated using the micronucleus test in mice. Animals were treated with an oral administration of magnolol (1, 10, and 100 mg/kg) at -24, 0, 24, 48, 72, and 96 hr before a single intraperitoneal injection of B(a)P. Peripheral blood specimens were prepared 48 h after administration of B(a)P, and analyzed by the acridine orange (AO) technique. The results indicated that magnolol inhibited clastogenicity induced by B(a)P at various administration times. In order to elucidate the mechanism behind this effect, we measured the activity of the detoxifying enzymes [UDP-glucuronosyltransferase (UGT) and glutathione-S-transferase (GST)] and antioxidative enzymes [superoxide dismutase (SOD) and catalase] in the liver when treated with an oral administration of magnolol at various administration times. Its effect on clastogenicity created by exposure to oxidative DNA damage-inducing X-ray irradiation was also evaluated using the micronucleus test in mice. Results showed that magnolol increased the activity of both UGT and SOD enzymes, and also inhibited the clastogenicity induced by X-ray irradiation. Magnolol had an anti-clastogenic effect on B(a)P in the micronucleus test as well as an anti-mutagenic effect on indirect mutagens in the Ames test. The anti-clastogenic effect of magnolol was also suggested by the increases in UGT and SOD enzyme activity, and by the attenuation of oxidative damage induced by X-ray irradiation.

... Anti-mutagenic activity of magnolol against mutagenicity induced by direct mutagens [1-nitropyrene (1-NP), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)] and indirect mutagens [2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-aminodipyrido[1,2-a:3',2'-d]imidazole (Glu-P-2), benzo(a)pyrene (B(a)P), 2-aminoanthracene (2-AA) and 7,12-dimethylbenz[a]anthracene (DMBA)] were investigated using the bacterial mutagenicity test (Ames test). Results show that magnolol strongly inhibits mutagenicity induced by indirect mutagens, but does not affect direct mutagens. To elucidate the mechanism of this effect against indirect mutagens, effect of magnolol on CYP1A1- and CYP1A2-related enzyme activities of ethoxyresorufin-O-deethylase (EROD) and methoxyresorufin-O-demethylase (MROD) were investigated. Magnolol strongly and competitively suppressed these enzyme activities, suggesting it inhibited mutation induced by indirect mutagens through suppression of CYP1A1 and CYP1A2 activity.

A23187-induced pleurisy in mice was used to investigate the anti-inflammatory effect of magnolol, a phenolic compound isolated from Chinese medicine Hou p'u (cortex of Magnolia officinalis). A23187-induced protein leakage was reduced by magnolol (10 mg/kg, ip), indomethacin (10 mg/kg, ip) and BW755C (30 mg/kg, ip). A23187-induced polymorphonuclear (PMN) leukocyte infiltration in the pleural cavity was suppressed by magnolol and BW755C, while enhanced by indomethacin. Like BW755C, magnolol reduced both prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels in the pleural fluid of A23187-induced pleurisy, while indomethacin reduced PGE2 but increased LTB4 formation. In the rat isolated peripheral neutrophil suspension, magnolol (3.7 uM) and BW755C (10 microM) also suppressed the A23187-induced thromboxane B2 (TXB2) and LTB4 formation. These results suggest that magnolol, like BW755C, might be a dual cyclo-oxygenase and lipoxygenase inhibitor. The inhibitory effect of magnolol on the A23187-induced pleurisy is proposed to be, at least partly, dependent on the reduction of the formation of eicosanoids mediators in the inflammatory site.

Dates

2: Pei YL, Wu ZS, Shi XY, Pan XN, Peng YF, Qiao YJ. [NIR Assignment of Magnolol by 2D-COS Technology and Model Application Huoxiangzhengqi Oral Liduid]. Guang Pu Xue Yu Guang Pu Fen Xi. 2015 Aug;35(8):2119-23. Chinese. PubMed PMID: 26672278.

3: Bunel V, Antoine MH, Stévigny C, Nortier J, Duez P. New in vitro insights on a cell death pathway induced by magnolol and honokiol in aristolochic acid tubulotoxicity. Food Chem Toxicol. 2016 Jan;87:77-87. doi: 10.1016/j.fct.2015.11.020. Epub 2015 Nov 27. PubMed PMID: 26631295.

4: Zhang X, Huang H, Chang H, Jin X. Magnolol reduces bleomycin-induced rodent lung fibrosis. Int J Clin Exp Med. 2015 Sep 15;8(9):15450-7. eCollection 2015. PubMed PMID: 26629034; PubMed Central PMCID: PMC4658923.

5: Zuo GY, Zhang XJ, Han J, Li YQ, Wang GC. In vitro synergism of magnolol and honokiol in combination with antibacterial agents against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). BMC Complement Altern Med. 2015 Dec 1;15(1):425. doi: 10.1186/s12906-015-0938-3. PubMed PMID: 26627468; PubMed Central PMCID: PMC4666064.

6: Chen MC, Chen YL, Lee CF, Hung CH, Chou TC. Supplementation of Magnolol Attenuates Skeletal Muscle Atrophy in Bladder Cancer-Bearing Mice Undergoing Chemotherapy via Suppression of FoxO3 Activation and Induction of IGF-1. PLoS One. 2015 Nov 24;10(11):e0143594. doi: 10.1371/journal.pone.0143594. eCollection 2015. PubMed PMID: 26600425; PubMed Central PMCID: PMC4657971.

7: Sakaue Y, Domon H, Oda M, Takenaka S, Kubo M, Fukuyama Y, Okiji T, Terao Y. Anti-biofilm and bactericidal effects of magnolia bark-derived magnolol and honokiol on Streptococcus mutans. Microbiol Immunol. 2016 Jan;60(1):10-6. doi: 10.1111/1348-0421.12343. PubMed PMID: 26600203.

8: Yang C, Zhi X, Lv M, Xu H. Advances on Semisynthesis, Total Synthesis, and Structure-Activity Relationships of Honokiol and Magnolol derivatives. Mini Rev Med Chem. 2015 Nov 19. [Epub ahead of print] PubMed PMID: 26586125.

9: Yang B, Xu Y, Yu S, Huang Y, Lu L, Liang X. Anti-angiogenic and anti-inflammatory effect of Magnolol in the oxygen-induced retinopathy model. Inflamm Res. 2016 Jan;65(1):81-93. doi: 10.1007/s00011-015-0894-x. Epub 2015 Nov 7. PubMed PMID: 26547789.

10: Amorati R, Zotova J, Baschieri A, Valgimigli L. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals. J Org Chem. 2015 Nov 6;80(21):10651-9. doi: 10.1021/acs.joc.5b01772. Epub 2015 Oct 16. PubMed PMID: 26447942.

11: Lu SH, Hsu WL, Chen TH, Chou TC. Activation of Nrf2/HO-1signaling pathway involves the anti-inflammatory activity of magnolol in Porphyromonas gingivalis lipopolysaccharide-stimulated mouse RAW 264.7 macrophages. Int Immunopharmacol. 2015 Dec;29(2):770-8. doi: 10.1016/j.intimp.2015.08.042. Epub 2015 Sep 18. PubMed PMID: 26388191.

12: Kim SY, Kim J, Jeong SI, Jahng KY, Yu KY. Antimicrobial Effects and Resistant Regulation of Magnolol and Honokiol on Methicillin-Resistant Staphylococcus aureus. Biomed Res Int. 2015;2015:283630. doi: 10.1155/2015/283630. Epub 2015 Aug 19. PubMed PMID: 26357651; PubMed Central PMCID: PMC4556871.

13: Guo C, Ma L, Zhao Y, Peng A, Cheng B, Zhou Q, Zheng L, Huang K. Inhibitory effects of magnolol and honokiol on human calcitonin aggregation. Sci Rep. 2015 Sep 1;5:13556. doi: 10.1038/srep13556. PubMed PMID: 26324190; PubMed Central PMCID: PMC4555095.

14: Li M, Zhang F, Wang X, Wu X, Zhang B, Zhang N, Wu W, Wang Z, Weng H, Liu S, Gao G, Mu J, Shu Y, Bao R, Cao Y, Lu J, Gu J, Zhu J, Liu Y. Magnolol inhibits growth of gallbladder cancer cells through the p53 pathway. Cancer Sci. 2015 Oct;106(10):1341-50. doi: 10.1111/cas.12762. PubMed PMID: 26250568; PubMed Central PMCID: PMC4638010.

15: Liu Y, Wang D, Yang G, Shi Q, Feng F. Comparative pharmacokinetics and brain distribution of magnolol and honokiol after oral administration of Magnolia officinalis cortex extract and its compatibility with other herbal medicines in Zhi-Zi-Hou-Po Decoction to rats. Biomed Chromatogr. 2015 Jul 14. doi: 10.1002/bmc.3557. [Epub ahead of print] PubMed PMID: 26173910.

16: Xie NA, Hu C, Guo A, Liang H, DU P, Yin G. Metabolic regulation of magnolol on the nuclear receptor, liver X receptor. Exp Ther Med. 2015 May;9(5):1827-1830. Epub 2015 Feb 17. PubMed PMID: 26136900; PubMed Central PMCID: PMC4471739.

17: Kim SB, Kang HE, Cho HJ, Kim YS, Chung SJ, Yoon IS, Kim DD. Metabolic interactions of magnolol with cytochrome P450 enzymes: uncompetitive inhibition of CYP1A and competitive inhibition of CYP2C. Drug Dev Ind Pharm. 2016 Feb;42(2):263-9. doi: 10.3109/03639045.2015.1047846. Epub 2015 Jul 2. PubMed PMID: 26133083.

18: Lin MH, Chen MC, Chen TH, Chang HY, Chou TC. Magnolol ameliorates lipopolysaccharide-induced acute lung injury in rats through PPAR-γ-dependent inhibition of NF-kB activation. Int Immunopharmacol. 2015 Sep;28(1):270-8. doi: 10.1016/j.intimp.2015.05.051. Epub 2015 Jun 10. PubMed PMID: 26072062.

19: Liu T, Pan Y, Lai R. New mechanism of magnolol and honokiol from Magnolia officinalis against Staphylococcus aureus. Nat Prod Commun. 2014 Sep;9(9):1307-9. PubMed PMID: 25918799.

20: Liang X, Xing W, He J, Fu F, Zhang W, Su F, Liu F, Ji L, Gao F, Su H, Sun X, Zhang H. Magnolol administration in normotensive young spontaneously hypertensive rats postpones the development of hypertension: role of increased PPAR gamma, reduced TRB3 and resultant alleviative vascular insulin resistance. PLoS One. 2015 Mar 20;10(3):e0120366. doi: 10.1371/journal.pone.0120366. eCollection 2015. PubMed PMID: 25793876; PubMed Central PMCID: PMC4367990.